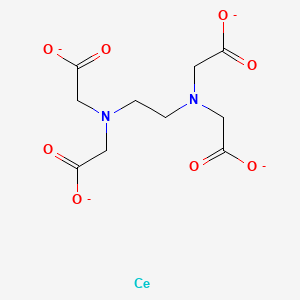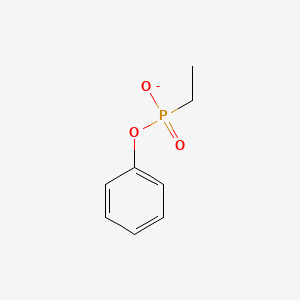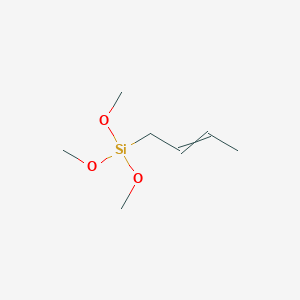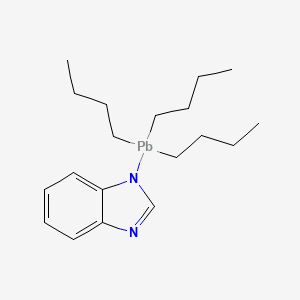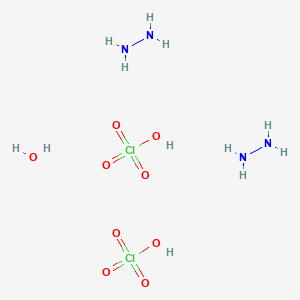
Hydrazine;perchloric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine;perchloric acid;hydrate is a compound that combines hydrazine, perchloric acid, and water. Hydrazine (N₂H₄) is a highly reactive and toxic compound used in various industrial applications, including as a rocket propellant and a precursor to blowing agents . Perchloric acid (HClO₄) is a strong acid known for its oxidizing properties . The hydrate form indicates the presence of water molecules in the compound, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine;perchloric acid;hydrate can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with perchloric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the desired purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Hydrazine;perchloric acid;hydrate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a reducing agent and can reduce various metal ions to their elemental forms.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrazine is used as a reducing agent in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Reactions with carbonyl compounds are often carried out in the presence of acids or bases to facilitate the formation of hydrazones.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and hydrazine derivatives.
Substitution: Hydrazones and related compounds.
Scientific Research Applications
Hydrazine;perchloric acid;hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hydrazine;perchloric acid;hydrate involves its reactivity as both an oxidizing and reducing agent. Hydrazine can donate electrons to reduce metal ions or accept electrons to undergo oxidation. The molecular targets and pathways involved include interactions with carbonyl compounds to form hydrazones and the reduction of metal ions to their elemental forms .
Comparison with Similar Compounds
Hydrazine;perchloric acid;hydrate can be compared with other similar compounds, such as:
Hydrazine sulfate: Similar reducing properties but different solubility and stability characteristics.
Hydrazine nitrate: Used in similar applications but has different reactivity due to the presence of nitrate ions.
Hydrazine hydrate: Commonly used in organic synthesis and industrial applications, similar to this compound.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity as both an oxidizing and reducing agent makes it valuable in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and practical applications.
Properties
CAS No. |
13762-65-7 |
|---|---|
Molecular Formula |
Cl2H12N4O9 |
Molecular Weight |
283.02 g/mol |
IUPAC Name |
hydrazine;perchloric acid;hydrate |
InChI |
InChI=1S/2ClHO4.2H4N2.H2O/c2*2-1(3,4)5;2*1-2;/h2*(H,2,3,4,5);2*1-2H2;1H2 |
InChI Key |
SGVOAQZJJYKIAP-UHFFFAOYSA-N |
Canonical SMILES |
NN.NN.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


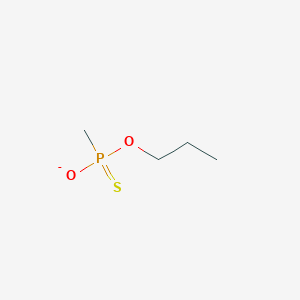
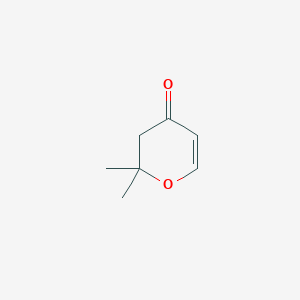
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
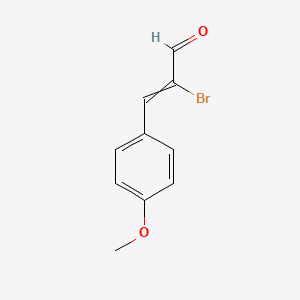

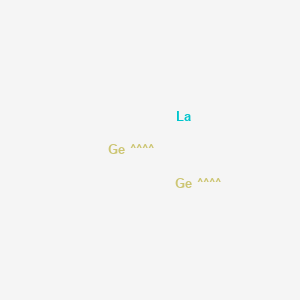
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
